
2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a phenoxy group, a propargyl group, and a piperidine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The propargyl group could introduce a triple bond into the structure, and the piperidine ring is a common structure in many alkaloids .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the propargyl group is often involved in Huisgen cycloadditions to form triazoles .Scientific Research Applications
Corrosion Inhibition
- Schiff bases similar to 2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds have demonstrated effectiveness, with variations in efficiency linked to their chemical structures (Hegazy et al., 2012).
Wound Healing
- Derivatives of this compound have shown significant wound healing properties in vivo. Certain synthesized variants exhibited faster epithelialization and increased tensile strength in incision wounds, suggesting their potential for medical applications in wound management (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of 2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone have been synthesized and found to exhibit significant antileukemic activity against human leukemic cell lines. These findings highlight its potential in developing new treatments for leukemia (Vinaya et al., 2012).
Antibacterial Properties
- Some synthesized variants of this compound have demonstrated potent antibacterial activities, particularly against specific strains of bacteria. This suggests its potential use in developing new antibacterial agents (Vinaya et al., 2008).
Photocatalytic Applications
- Research on related compounds indicates potential applications in photocatalytic processes. For example, studies involving piperidine derivatives in photocatalytic alcohol dehydrogenation highlight their utility in chemical transformations (Pichat et al., 1987).
Antidepressant Activity
- Certain 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, structurally related to the compound , have shown antidepressant activity, providing insights into its potential use in mental health treatments (Kumar et al., 2004).
Synthesis of 2H-Chromenes
- The compound has been involved in the synthesis of 2H-chromenes, a class of heterocyclic compounds with various pharmacological activities (Zonouzi et al., 2008).
Catalytic Kinetics
- Asymmetric di-Ni(II) systems involving phenol-based ligands structurally related to this compound have been synthesized and shown high efficiency in catalytic kinetics, demonstrating its potential in chemical synthesis (Ren et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-phenoxy-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-11-20-13-15-7-6-10-18(12-15)17(19)14-21-16-8-4-3-5-9-16/h1,3-5,8-9,15H,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSEVDHGHLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

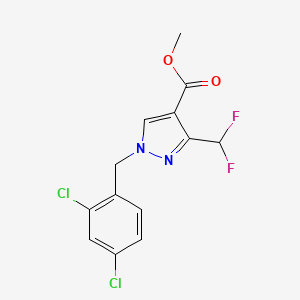

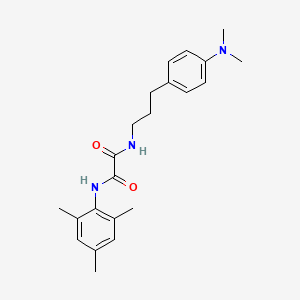
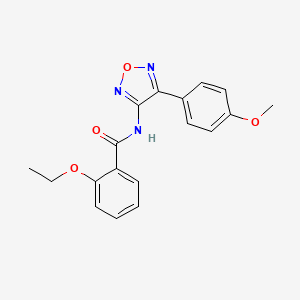
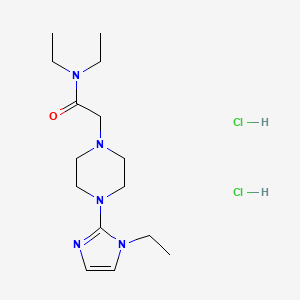


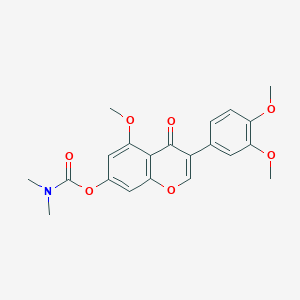


![4-Amino-5-thiatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide](/img/structure/B2647657.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647658.png)